5-methoxy-1H-indazole-3-carboxamide
Overview
Description
5-methoxy-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-methoxy-1h-indazole-3-carboxamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases . This suggests that this compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties
Result of Action
Indazole derivatives have been associated with a wide range of biological activities . This suggests that this compound may have various molecular and cellular effects, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction is critical in regulating cellular processes such as cell division, metabolism, and apoptosis. The compound’s ability to inhibit kinases makes it a valuable tool in studying signal transduction pathways and developing therapeutic agents for diseases like cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the viability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signal transduction pathways. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific signaling pathways involved in disease progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to the compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects. Studies in animal models have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation, reduction, and conjugation, which influence its bioavailability and activity. These metabolic pathways are crucial in determining the compound’s pharmacokinetic properties and its overall efficacy as a therapeutic agent. Understanding these pathways can aid in optimizing the compound’s design and improving its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach intracellular targets is essential for its activity. Studies have shown that the compound can be efficiently transported into cells, where it exerts its effects on various cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Post-translational modifications and targeting signals play a role in determining the compound’s localization. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and help optimize its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The methoxy group can be introduced via methylation, and the carboxamide functionality is typically added through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
5-methoxy-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide
- 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
- 1H-indazole-3-carboxamide derivatives
Uniqueness
5-methoxy-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methoxy-1H-indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCWPIRGNMZVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293497 | |
Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-70-0 | |
Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91085-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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